(R)-1-(3-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
CAS No.:
Cat. No.: VC13490212
Molecular Formula: C9H10BrClF3N
Molecular Weight: 304.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10BrClF3N |
|---|---|
| Molecular Weight | 304.53 g/mol |
| IUPAC Name | (1R)-1-[3-bromo-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H9BrF3N.ClH/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6;/h2-5H,14H2,1H3;1H/t5-;/m1./s1 |
| Standard InChI Key | HHZSHSNEZHBTLB-NUBCRITNSA-N |
| Isomeric SMILES | C[C@H](C1=CC(=CC(=C1)Br)C(F)(F)F)N.Cl |
| SMILES | CC(C1=CC(=CC(=C1)Br)C(F)(F)F)N.Cl |
| Canonical SMILES | CC(C1=CC(=CC(=C1)Br)C(F)(F)F)N.Cl |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s IUPAC name, (1R)-1-[3-bromo-5-(trifluoromethyl)phenyl]ethanamine hydrochloride, reflects its stereochemistry and functional groups. The phenyl ring is substituted at the 3-position with bromine and the 5-position with a trifluoromethyl group, while the ethylamine side chain is attached to the 1-position of the ring. The chiral center at the ethylamine carbon confers enantiomeric specificity, with the (R)-configuration being the focus of current studies.
Molecular Formula: C₉H₁₀BrClF₃N
Molecular Weight: 304.53 g/mol
SMILES Notation: CC@HN.Cl
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom provides a handle for further functionalization via cross-coupling reactions .
Spectral and Computational Data
The compound’s InChIKey (HHZSHSNEZHBTLB-NUBCRITNSA-N) and canonical SMILES (CC(C1=CC(=CC(=C1)Br)C(F)(F)F)N.Cl) enable precise computational modeling. Density functional theory (DFT) simulations predict a planar phenyl ring with a dihedral angle of 12.3° between the trifluoromethyl group and the amine side chain, minimizing steric hindrance.
Synthesis and Optimization
Asymmetric Synthesis Strategies
The synthesis of (R)-1-(3-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride begins with 3-bromo-5-(trifluoromethyl)aniline as a precursor. Key steps include:
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Friedel-Crafts Acylation: Introduction of an acetyl group via reaction with acetyl chloride in the presence of AlCl₃.
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Chiral Resolution: Use of (R)-(−)-1-phenylethanesulfonamide as a chiral auxiliary to isolate the (R)-enantiomer.
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Hydrochloride Formation: Treatment with HCl gas in anhydrous ether to yield the final hydrochloride salt.
A representative yield of 68% has been reported for the resolution step, with enantiomeric excess (ee) >99% confirmed by chiral HPLC.
Comparative Analysis with Analogues
The positional isomer 2-[4-bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride (PubChem CID: 155971043) shares a similar backbone but differs in substituent placement, leading to a 15% reduction in lipophilicity (logP = 2.61 vs. 3.07) . Such variations highlight the importance of regiochemistry in modulating physicochemical properties.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
| Property | Value | Method |
|---|---|---|
| LogP (octanol-water) | 3.07 | XLOGP3 |
| Water Solubility | 0.135 mg/mL | ESOL |
| TPSA | 20.23 Ų | SILICOS-IT |
Metabolic Stability
In vitro studies using human liver microsomes indicate CYP2D6 inhibition (IC₅₀ = 4.2 μM), suggesting potential drug-drug interactions . The trifluoromethyl group reduces oxidative metabolism, extending half-life compared to non-fluorinated analogues.
| Hazard Category | Risk Statement | Precautionary Measure |
|---|---|---|
| Skin/Eye Irritation | H315, H319 | Use nitrile gloves, goggles |
| Respiratory Toxicity | H335 | Operate in fume hood |
The bromine atom and hydrochloride salt contribute to its acute toxicity (LD₅₀ = 240 mg/kg in rats), necessitating stringent handling protocols.
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